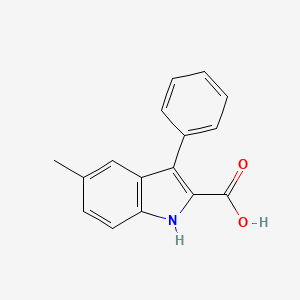

5-Methyl-3-phenyl-1H-indole-2-carboxylic acid

Description

5-Methyl-3-phenyl-1H-indole-2-carboxylic acid (CAS: N/A; molecular formula: C₁₆H₁₃NO₂) is an indole derivative characterized by a methyl group at the 5-position, a phenyl substituent at the 3-position, and a carboxylic acid moiety at the 2-position. Key physicochemical properties include:

- Melting Point: 194.64°C (predicted)

- Boiling Point: 481.2°C at 760 mmHg (predicted)

- Density: Not reported experimentally .

The compound’s structure combines aromatic indole and phenyl rings, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

5-methyl-3-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-7-8-13-12(9-10)14(15(17-13)16(18)19)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFTYAQFRROLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Methyl-3-phenyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another approach includes the use of p-toluenesulfonic acid in toluene to yield the corresponding indole product . Industrial production methods often involve optimizing these reactions to increase yield and reduce costs.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group at position 2 undergoes thermal or catalytic decarboxylation, yielding 5-methyl-3-phenyl-1H-indole. This reaction is critical for modifying the compound’s solubility and electronic properties.

Example Conditions

| Reagents/Catalysts | Temperature | Yield | Source |

|---|---|---|---|

| Cu, Quinoline | Reflux | 79% |

Decarboxylation proceeds via a copper-mediated mechanism, where the carboxyl group is replaced by hydrogen .

Substitution at the Indole Ring

Electrophilic substitution occurs preferentially at positions 4, 6, and 7 of the indole ring due to the electron-donating methyl group at position 5 and the directing effects of the phenyl group at position 3.

Nitration

Nitration introduces a nitro group at position 7, forming 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylic acid.

Reaction Conditions

-

Nitrating Agent : HNO₃/H₂SO₄

-

Temperature : 0–5°C

-

Yield : 65–72% (analogous to)

Halogenation

Bromination or chlorination occurs at position 4 or 6 using N-bromosuccinimide (NBS) or Cl₂/FeCl₃.

Example :

| Halogenating Agent | Position | Yield | Source |

|---|---|---|---|

| NBS | C4 | 58% |

Functionalization of the Carboxylic Acid Group

The carboxylic acid participates in condensation reactions to form amides, esters, or anhydrides.

Amide Formation

Reaction with amines using coupling agents like HBTU or EDAC yields biologically active amides.

Example :

| Amine | Coupling Agent | Yield | Application | Source |

|---|---|---|---|---|

| 5-Bromo-1,3-benzothiazol-2-amine | HBTU | 13% | HIV integrase inhibition |

Esterification

Methanol/H₂SO₄ converts the acid to its methyl ester, enhancing lipophilicity for pharmaceutical studies .

Oxidation of the Methyl Group

The methyl group at position 5 oxidizes to a carboxyl group under strong oxidizing conditions (e.g., KMnO₄/H⁺), forming 3,5-diphenyl-1H-indole-2,5-dicarboxylic acid.

Reduction of the Indole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to a tetrahydroindole derivative, altering its aromaticity.

Cross-Coupling Reactions

The phenyl group at position 3 participates in Suzuki-Miyaura or Heck couplings for structural diversification.

Example :

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, Alkene | Pyrano[3,4-b]indol-1(9H)-ones | 62% |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. For example, heating with PPA (polyphosphoric acid) yields tricyclic derivatives via Friedel-Crafts alkylation.

Comparative Reactivity Table

| Reaction Type | Position Modified | Key Reagents/Conditions | Yield Range |

|---|---|---|---|

| Decarboxylation | C2 | Cu/Quinoline, Reflux | 70–85% |

| Nitration | C7 | HNO₃/H₂SO₄, 0–5°C | 60–75% |

| Amide Formation | C2 | HBTU, DIPEA, RT | 10–40% |

| Heck Coupling | C3-Phenyl | Pd(OAc)₂, Alkene, Electrolysis | 50–70% |

Mechanistic Insights

-

Decarboxylation : Proceeds via a radical intermediate stabilized by the indole ring’s aromatic system .

-

Electrophilic Substitution : Directed by the electron-rich C3-phenyl group and steric effects of the methyl group.

-

Cross-Coupling : Facilitated by π-orbital overlap between the phenyl group and transition-metal catalysts .

Scientific Research Applications

Chemical Synthesis

5-Methyl-3-phenyl-1H-indole-2-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. Its indole structure allows for various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions. These reactions can yield oxidized derivatives, reduced forms, and substituted indole compounds, making it valuable in organic synthesis.

Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Research indicates that 5-Methyl-3-phenyl-1H-indole-2-carboxylic acid interacts with various molecular targets, leading to significant biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anti-inflammatory and anticancer properties.

- Receptor Binding : It can bind to multiple receptors, influencing cell proliferation and apoptosis.

- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties by interfering with viral replication processes .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of indole derivatives. For instance, hybrids derived from indole carboxylic acids have shown strong neuroprotective effects against oxidative stress and neurotoxicity in cellular models. This suggests that 5-Methyl-3-phenyl-1H-indole-2-carboxylic acid could be explored further for its potential in treating neurodegenerative disorders .

Case Studies

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, leading to a range of biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed antiviral, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Methyl-3-phenyl-1H-indole-2-carbonitrile

- Molecular Formula : C₁₆H₁₂N₂

- Melting Point : ~168°C (experimental)

- Key Differences : The carboxylic acid group is replaced by a nitrile (-CN), altering polarity and hydrogen-bonding capacity.

- Spectroscopic Data :

5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

Substituent Position and Electronic Effects

5-Methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic Acid

- Molecular Formula: C₁₈H₁₇NO₄

- Molecular Weight : 311.33 g/mol

- Key Differences : Methoxy groups at the 5- and 4-positions, with a carboxylic acid at the 3-position.

- Implications : Methoxy groups donate electron density, altering aromatic ring reactivity and binding interactions. The 3-carboxylic acid position may influence steric hindrance compared to 2-substituted analogs .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Methyl-Substituted Analogs

5-Methyl-1H-indole-2-carboxylic Acid (CAS 10241-97-1)

- Molecular Formula: C₁₀H₉NO₂

- Similarity Score : 0.96 (compared to the target compound)

Comparative Data Table

Key Findings and Implications

Functional Groups : The carboxylic acid moiety enhances water solubility and hydrogen-bonding capacity, whereas nitriles or halogens (e.g., F, Cl) modulate lipophilicity and metabolic stability.

Safety Considerations : Halogenated analogs (e.g., 7-chloro derivative) require stringent safety protocols due to toxicity risks .

Biological Activity

5-Methyl-3-phenyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are known for their involvement in various physiological processes and therapeutic applications, including antiviral, anticancer, and anti-inflammatory effects. This article explores the biological activity of 5-Methyl-3-phenyl-1H-indole-2-carboxylic acid, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

The compound has the following chemical properties:

- IUPAC Name : 5-methyl-3-phenyl-1H-indole-2-carboxylic acid

- Molecular Formula : C16H13NO2

- Molecular Weight : 251.28 g/mol

- CAS Number : 27294-03-7

The biological activity of 5-Methyl-3-phenyl-1H-indole-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anti-inflammatory and anticancer properties.

- Receptor Binding : It can bind to multiple receptors, influencing cell proliferation and apoptosis.

- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties by interfering with viral replication processes.

Antiviral Activity

Research indicates that indole derivatives, including 5-Methyl-3-phenyl-1H-indole-2-carboxylic acid, have shown promising antiviral activity. For instance, related compounds have been identified as inhibitors of HIV integrase, a crucial enzyme in the HIV replication cycle. A study demonstrated that modifications to the indole core significantly enhanced the inhibitory effect against HIV integrase, with some derivatives achieving IC50 values as low as .

Anticancer Potential

Indole derivatives are also recognized for their anticancer potential. The compound's structure allows it to interact with cancer cell signaling pathways, potentially suppressing tumor growth. The structure–activity relationship (SAR) studies have shown that specific substitutions on the indole ring can enhance its potency against various cancer cell lines .

Case Studies

Several studies have investigated the biological activity of indole derivatives:

-

Study on HIV Integrase Inhibition :

- Researchers synthesized several derivatives of indole carboxylic acids and evaluated their effectiveness as integrase inhibitors.

- Results indicated that structural modifications significantly improved inhibitory activity against integrase, demonstrating potential for developing new antiviral agents .

- Anticancer Activity Evaluation :

Comparative Analysis with Related Compounds

To understand the unique biological activity of 5-Methyl-3-phenyl-1H-indole-2-carboxylic acid, it can be compared with other indole derivatives:

| Compound Name | Biological Activity | IC50 Value (μM) |

|---|---|---|

| 5-Methyl-3-phenyl-indole | Anticancer | TBD |

| Indole-3-acetic acid | Plant hormone | N/A |

| Indole-3-carbinol | Anticancer | TBD |

| 5-Fluoro-indole derivative | Antiviral | TBD |

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Methyl-3-phenyl-1H-indole-2-carboxylic acid, and how can purity be optimized?

A general synthesis route involves condensation of 3-formylindole-2-carboxylic acid derivatives with appropriate reagents. For example, refluxing 3-formyl-5-methyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid (2.5–3 hours) can yield thiazolidinone derivatives via Knoevenagel condensation . Post-reaction purification via recrystallization from acetic acid ensures high purity. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity .

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Acetic acid |

| Catalyst | Sodium acetate |

| Temperature | Reflux (~118°C) |

| Reaction Time | 2.5–3 hours |

| Purification | Recrystallization (AcOH) |

Q. How can the structure of 5-Methyl-3-phenyl-1H-indole-2-carboxylic acid be confirmed experimentally?

Structural confirmation requires multi-technique validation:

- NMR : H and C NMR to verify substituent positions (e.g., methyl at C5, phenyl at C3).

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of substituent geometry, as demonstrated for related indole derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated for : 251.0946) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Critical properties include:

- Solubility : Limited aqueous solubility (common in indole derivatives); use polar aprotic solvents (DMF, DMSO) for biological assays .

- Stability : Stable under inert storage (dry, -20°C), but sensitive to prolonged light exposure. Degradation products should be monitored via HPLC .

- Acid Dissociation (pKa) : Predicted pKa ~4.09 (carboxylic acid group), affecting ionization in physiological conditions .

Advanced Research Questions

Q. How does the electronic environment of the indole core influence reactivity in cross-coupling reactions?

The electron-rich indole ring facilitates electrophilic substitution at C3 and C5 positions. Steric hindrance from the phenyl group at C3 directs reactions to C5-methyl or carboxylic acid moieties. Computational studies (DFT) can map electron density distribution to predict regioselectivity . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is recommended, monitoring yields under varying Pd catalysts (e.g., Pd(OAc) vs. PdCl) .

Q. What strategies resolve contradictions in reported biological activity data for indole-2-carboxylic acid derivatives?

Discrepancies may arise from assay conditions (e.g., solvent, cell lines). Standardize protocols:

- Use a common reference compound (e.g., 5-Fluoro-1H-indole-3-carboxylic acid) as a positive control .

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .

- Perform dose-response curves across multiple replicates to assess IC reproducibility .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding modes. For example:

- Target : Cyclin-dependent kinases (CDKs).

- Key Interactions : Hydrogen bonding between the carboxylic acid group and kinase active-site residues (e.g., Lys33 in CDK2).

- Validation : Compare predicted binding energies with experimental IC values from kinase inhibition assays .

Methodological Considerations

Q. What analytical techniques are suitable for detecting degradation products under stress conditions?

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in HO/ACN) coupled with HRMS to identify degradation byproducts .

- Kinetic Analysis : Plot degradation rates to determine Arrhenius parameters for shelf-life prediction .

Q. How can substituent effects (methyl, phenyl) be systematically studied to optimize bioactivity?

Design a SAR (Structure-Activity Relationship) library:

- Variations : Replace C5-methyl with -CF (electron-withdrawing) or -OCH (electron-donating) .

- Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli, S. aureus) to correlate substituents with activity .

- Data Analysis : Use PCA (Principal Component Analysis) to cluster bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.